REACTION_SMILES
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[Br-:1].[CH2:10]([c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)[N:17]1[CH2:18][CH2:19][C:20](=[O:23])[CH2:21][CH2:22]1.[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[F:2][c:3]1[cH:4][cH:5][c:6]([Mg+:9])[cH:7][cH:8]1>>[F:2][c:3]1[cH:4][cH:5][c:6]([C:20]2([OH:23])[CH2:19][CH2:18][N:17]([CH2:10][c:11]3[cH:12][cH:13][cH:14][cH:15][cH:16]3)[CH2:22][CH2:21]2)[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCN(Cc2ccccc2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc([Mg+])cc1
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Name
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Type
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product
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Smiles
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OC1(c2ccc(F)cc2)CCN(Cc2ccccc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |